(R)-4-Benzyloxy-1,2-butanediol

カタログ番号 B1337821

CAS番号:

86990-91-2

分子量: 196.24 g/mol

InChIキー: TVRPDIKPMQUOSL-LLVKDONJSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

Molecular Structure Analysis

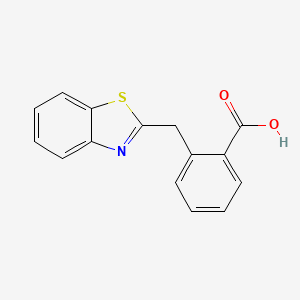

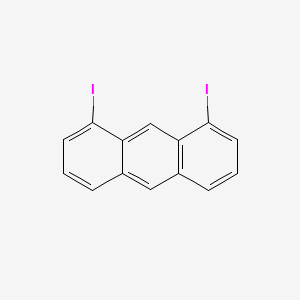

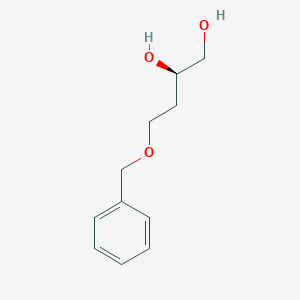

The molecular formula of “®-4-Benzyloxy-1,2-butanediol” is C11H16O3 . Its molecular weight is 196.25 g/mol .Physical And Chemical Properties Analysis

“®-4-Benzyloxy-1,2-butanediol” is a colorless to light yellow clear liquid . It has a specific rotation of +21.0 to +25.0 deg (C=5, EtOH) . Its boiling point is 168 °C/4 mmHg . The refractive index is 1.53 .科学的研究の応用

Chiral Building Blocks for Synthesis

- (R)-4-Benzyloxy-1,2-butanediol and its derivatives serve as chiral building blocks for the synthesis of pheromones and other enantioselective compounds. For instance, its transformation into various intermediates has been explored for the enantiosynthesis of pheromones, highlighting its versatility in organic synthesis (Izquierdo et al., 2001).

Biocatalytic Processes and Biosynthesis

- The compound plays a crucial role in biocatalytic processes, particularly in the autotrophic production of (R)-1,3-butanediol, showcasing its potential in green chemistry and the synthesis of value-added products from CO2 (Gascoyne et al., 2021).

Metabolic Engineering for Industrial Compounds

- Through metabolic engineering, microorganisms such as Escherichia coli have been optimized to directly produce 1,4-butanediol, demonstrating the feasibility of renewable production of this important industrial compound from biomass-derived sugars (Yim et al., 2011).

Development of New Biocatalysts

- Research has also focused on isolating and characterizing new strains of microorganisms capable of converting substrates into (R)-1,3-butanediol with high efficiency and stereospecificity, which is crucial for pharmaceutical applications (Zheng et al., 2012).

Renewable Chemicals and Fuel Additives

- The transformation of (R)-4-Benzyloxy-1,2-butanediol into various compounds has implications for the production of renewable gasoline, solvents, and fuel additives, indicating its potential impact on sustainable energy solutions (Harvey et al., 2016).

Safety And Hazards

特性

IUPAC Name |

(2R)-4-phenylmethoxybutane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c12-8-11(13)6-7-14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRPDIKPMQUOSL-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COCC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448037 | |

| Record name | (R)-4-Benzyloxy-1,2-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Benzyloxy-1,2-butanediol | |

CAS RN |

86990-91-2 | |

| Record name | (R)-4-Benzyloxy-1,2-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Name

CC1(C)OCC(CCOCc2ccccc2)O1

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。